molecular formula C9H20O2 B15319181 5-(Tert-butoxy)pentan-2-ol

5-(Tert-butoxy)pentan-2-ol

Cat. No.: B15319181
M. Wt: 160.25 g/mol
InChI Key: ARFWKRHSCZXRFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tert-butoxy)pentan-2-ol is an organic compound with the molecular formula C9H20O2 It is a secondary alcohol with a tert-butoxy group attached to the fifth carbon of the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tert-butoxy)pentan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-bromopentan-2-ol with tert-butyl alcohol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-(Tert-butoxy)pentan-2-ol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone, 5-(tert-butoxy)pentan-2-one, using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: Reduction of the compound can yield 5-(tert-butoxy)pentane, typically using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: 5-(tert-butoxy)pentan-2-one.

    Reduction: 5-(tert-butoxy)pentane.

    Substitution: Various substituted pentan-2-ol derivatives.

Scientific Research Applications

5-(Tert-butoxy)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism of action of 5-(Tert-butoxy)pentan-2-ol involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The tert-butoxy group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Pentanol: A secondary alcohol with a similar structure but lacking the tert-butoxy group.

    5-Bromopentan-2-ol: A precursor in the synthesis of 5-(Tert-butoxy)pentan-2-ol.

    5-(tert-Butoxy)pentan-2-one: The oxidized form of this compound.

Uniqueness

This compound is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a compound of interest in various research applications.

Properties

Molecular Formula

C9H20O2

Molecular Weight

160.25 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxy]pentan-2-ol

InChI

InChI=1S/C9H20O2/c1-8(10)6-5-7-11-9(2,3)4/h8,10H,5-7H2,1-4H3

InChI Key

ARFWKRHSCZXRFQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC(C)(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.